molecular formula C6H3ClF3NO3S B14059929 5-(Trifluoromethoxy)pyridine-2-sulfonyl chloride

5-(Trifluoromethoxy)pyridine-2-sulfonyl chloride

Katalognummer: B14059929
Molekulargewicht: 261.61 g/mol
InChI-Schlüssel: NZOFAHBYWFWAOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Trifluoromethoxy)pyridine-2-sulfonyl chloride is an organofluorine compound with the molecular formula C6H3ClF3NO3S. This compound is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to the pyridine ring, along with a sulfonyl chloride group (-SO2Cl). The trifluoromethoxy group imparts unique chemical properties to the compound, making it valuable in various chemical and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethoxy)pyridine-2-sulfonyl chloride typically involves the reaction of 5-(trifluoromethoxy)pyridine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The process can be summarized as follows:

    Starting Material: 5-(Trifluoromethoxy)pyridine

    Reagent: Chlorosulfonic acid (HSO3Cl)

    Reaction Conditions: The reaction is conducted at low temperatures to prevent decomposition and side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity compounds suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

5-(Trifluoromethoxy)pyridine-2-sulfonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonamide derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis .

Wissenschaftliche Forschungsanwendungen

5-(Trifluoromethoxy)pyridine-2-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: It serves as an intermediate in the synthesis of drug candidates, especially those targeting specific enzymes and receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties

Wirkmechanismus

The mechanism of action of 5-(Trifluoromethoxy)pyridine-2-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. The trifluoromethoxy group enhances the compound’s reactivity and stability, allowing it to participate in various chemical transformations. The sulfonyl chloride group acts as an electrophilic center, facilitating nucleophilic attack and subsequent substitution reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of the trifluoromethoxy group in 5-(Trifluoromethoxy)pyridine-2-sulfonyl chloride imparts unique electronic and steric effects, enhancing its reactivity and making it a valuable intermediate in various chemical syntheses. This distinguishes it from other similar compounds, which may not exhibit the same level of reactivity or stability .

Eigenschaften

Molekularformel

C6H3ClF3NO3S

Molekulargewicht

261.61 g/mol

IUPAC-Name

5-(trifluoromethoxy)pyridine-2-sulfonyl chloride

InChI

InChI=1S/C6H3ClF3NO3S/c7-15(12,13)5-2-1-4(3-11-5)14-6(8,9)10/h1-3H

InChI-Schlüssel

NZOFAHBYWFWAOP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC=C1OC(F)(F)F)S(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.